molecular formula C10H14O3 B12902571 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- CAS No. 89858-77-5

2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-

Katalognummer: B12902571
CAS-Nummer: 89858-77-5
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: VLPQNQXSNOHYTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(furan-3-ylmethoxy)tetrahydro-2H-pyran is a heterocyclic compound that features both furan and tetrahydropyran rings. These structures are significant in organic chemistry due to their presence in various biologically active molecules and natural products . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran typically involves the reaction of furan derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated furans, which undergo ring-expansion reactions to form the desired tetrahydropyran derivatives . This process is often stereoselective and can be performed under metal-free conditions, making it environmentally friendly .

Industrial Production Methods

Industrial production of 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran may involve large-scale synthesis using similar ring-expansion techniques. The use of catalysts such as lanthanide triflates or platinum can enhance the efficiency and yield of the reaction . These methods are scalable and can be adapted for continuous production processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(furan-3-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, furanones, and tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .

Wirkmechanismus

The mechanism by which 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in treating diseases . The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(furan-3-ylmethoxy)tetrahydro-2H-pyran is unique due to its combination of furan and tetrahydropyran rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its simpler analogs .

Eigenschaften

CAS-Nummer

89858-77-5

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(furan-3-ylmethoxy)oxane

InChI

InChI=1S/C10H14O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h4,6-7,10H,1-3,5,8H2

InChI-Schlüssel

VLPQNQXSNOHYTR-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCC2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.